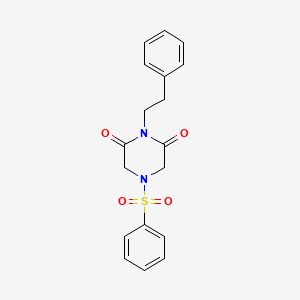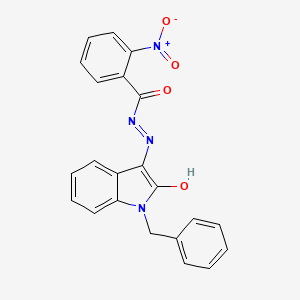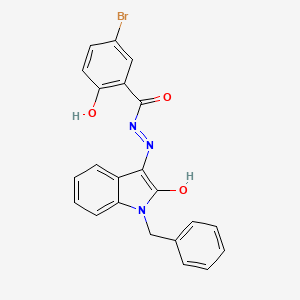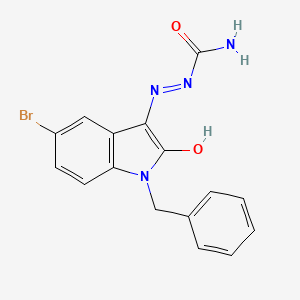![molecular formula C21H23Br2NO5S B3567619 [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3567619.png)
[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate
概要
説明
[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate is a complex organic compound characterized by its unique structure, which includes bromine atoms, a butanoyl group, and a sulfonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromine atoms, and finally the addition of butanoyl and sulfonylamino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product.
化学反応の分析
Types of Reactions
[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly brominated or sulfonated derivatives, while reduction may produce less brominated or sulfonated compounds. Substitution reactions can introduce new functional groups, leading to a wide range of possible products.
科学的研究の応用
Chemistry
In chemistry, [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, such as dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of a wide range of industrial products.
作用機序
The mechanism of action of [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfonylamino group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Uniqueness
What sets [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and a sulfonylamino group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
IUPAC Name |
[2,6-dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Br2NO5S/c1-4-6-19(25)24(30(27,28)16-10-8-14(3)9-11-16)15-12-17(22)21(18(23)13-15)29-20(26)7-5-2/h8-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMQPXLGTABNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1)Br)OC(=O)CCC)Br)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Br2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567543.png)
![4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoic acid](/img/structure/B3567550.png)
![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3567556.png)




![N-(benzenesulfonyl)-N-[4-[benzenesulfonyl(butanoyl)amino]phenyl]butanamide](/img/structure/B3567600.png)
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]dibenzenesulfonamide](/img/structure/B3567603.png)
![[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3567608.png)
![4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate](/img/structure/B3567630.png)
![N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl]-N-(4-methylphenyl)sulfonylbutanamide](/img/structure/B3567638.png)
![[4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate](/img/structure/B3567641.png)
![N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide](/img/structure/B3567642.png)
